molecular formula C16H16N2O5S B115974 Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate CAS No. 145865-87-8

Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate

Cat. No. B115974
M. Wt: 348.4 g/mol
InChI Key: GAYAOMBTHRGTKK-UHFFFAOYSA-N
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Description

“Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” is a chemical compound with the molecular formula C16H16N2O5S and a molecular weight of 348.4 g/mol1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate”. However, related compounds have been synthesized via Schiff bases reduction route2.



Molecular Structure Analysis

The molecular structure of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” is not explicitly available. However, it’s known that the compound contains a methoxyphenyl group, a methylene group, a hydrazino group, a sulfonyl group, and a benzoate group1.



Chemical Reactions Analysis

Specific chemical reactions involving “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” are not available in the retrieved data. However, related compounds have shown various biological activities, such as anticancer, anti-HIV, anticonvulsant, antimalarial, anti-inflammatory, enzymatic inhibition, antiviral, antioxidant, antifungal, and antibacterial3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” are not explicitly available in the retrieved data. However, it’s known that the compound has a molecular weight of 348.4 g/mol1.


Safety And Hazards

Specific safety and hazard information for “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” is not available in the retrieved data.


Future Directions

The future directions for “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate” could involve further research into its synthesis, chemical reactions, mechanism of action, and potential biological activities. This could lead to the development of new therapeutic agents or industrial chemicals.


Please note that this analysis is based on the limited information available and may not fully cover all aspects of “Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate”. For a more comprehensive analysis, further research and expert consultation may be required.


properties

IUPAC Name

methyl 2-[[(E)-(4-methoxyphenyl)methylideneamino]sulfamoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-22-13-9-7-12(8-10-13)11-17-18-24(20,21)15-6-4-3-5-14(15)16(19)23-2/h3-11,18H,1-2H3/b17-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYAOMBTHRGTKK-GZTJUZNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=CC=C2C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)benzoate

CAS RN

145865-87-8
Record name Benzoic acid, 2-((((4-methoxyphenyl)methylene)hydrazino)sulfonyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145865878
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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